molecular formula C13H11NO2 B2968502 3-Phenoxybenzaldehyde oxime CAS No. 74482-46-5

3-Phenoxybenzaldehyde oxime

Cat. No.: B2968502
CAS No.: 74482-46-5
M. Wt: 213.236
InChI Key: RBJVECPZAOPMNW-UHFFFAOYSA-N
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Description

3-Phenoxybenzaldehyde oxime is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group. This compound is primarily used in research and has various applications in chemistry, biology, and industry.

Scientific Research Applications

3-Phenoxybenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The oxime mechanism of action involves the reactivation of the phosphorylated acetylcholinesterase by displacing the phosphoryl moiety from the enzyme which has a very strong nucleophile . The normal mechanism of action of acetylcholinesterase includes the binding of acetylcholine to the anionic site via its positively charged quaternary nitrogen, and to the serine hydroxyl group via a hydrogen bond with the carbonyl oxygen of acetyl group .

Future Directions

Oximes, including 3-Phenoxybenzaldehyde oxime, have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This suggests that oximes, including this compound, could have potential future applications in various areas of medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxybenzaldehyde oxime can be synthesized through the condensation of 3-phenoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the oxime as a solid product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxybenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    3-Phenoxybenzaldehyde: The parent compound, lacking the oxime group.

    3-Phenoxybenzonitrile: An oxidation product of the oxime.

    3-Phenoxybenzylamine: A reduction product of the oxime.

Uniqueness: 3-Phenoxybenzaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. The presence of the oxime group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJVECPZAOPMNW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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